molecular formula C11H13FO2 B8430037 5-(4-Fluorophenoxy)-1-penten-4-ol

5-(4-Fluorophenoxy)-1-penten-4-ol

Cat. No. B8430037
M. Wt: 196.22 g/mol
InChI Key: XTZNMVUAGNRHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04018802

Procedure details

To a mixture of ether (50 ml.) and magnesium turnings (4.49 g., 0.185 mole) is added a small amount of allyl bromide (ca. 0.5 g.). The mixture is stirred until Grignard reagent is formed (reflux of ether is a good sign). A solution of allyl bromide (24.2 g., 0.20 mole) and 4-fluorophenoxyacetaldehyde (19.0 g., 0.123 mole) in ether (110 ml.) is then added at such a rate as to maintain the reflux of ether. The resulting mixture is heated at reflux for another hour, cooled in an ice bath, and treated with dilute sulfuric acid (1.6 M, 70 ml.). The organic phase is separated and the aqueous phase is extracted with ether three times. The combined extracts are washed with 5% sodium bicarbonate, dried over anhydrous magnesium sulfate and finally concentrated on a rotary evaporator. The oil residue is vacuum distilled at 73° C./0.03 mm. to afford the desired product (18.6 g., 0.095 mole, 77%). ir (neat) 2.90, 3.22, 3.40, 6.05, 6.20, 6.62, 8.00, 8.25, 10.87, 12.10, 13.14μ; pmr (CCl4) δ 2.32 (2H, t, J=6Hz), 2.54 (1H, m), 3.6-4.1 (3H, m), 4.8-5.05 (1H, m), 5.05-5.25 (1H, m), 5.4-6.3 (1H, m), 6.6-7.1 (4H, m).
Quantity
4.49 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.2 g
Type
reactant
Reaction Step Three
Quantity
19 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
77%

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2](Br)[CH:3]=[CH2:4].[F:6][C:7]1[CH:16]=[CH:15][C:10]([O:11][CH2:12][CH:13]=[O:14])=[CH:9][CH:8]=1.S(=O)(=O)(O)O>CCOCC.C(Br)C=C>[F:6][C:7]1[CH:16]=[CH:15][C:10]([O:11][CH2:12][CH:13]([OH:14])[CH2:4][CH:3]=[CH2:2])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
4.49 g
Type
reactant
Smiles
[Mg]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
24.2 g
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
19 g
Type
reactant
Smiles
FC1=CC=C(OCC=O)C=C1
Name
Quantity
110 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0.5 g
Type
catalyst
Smiles
C(C=C)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed (
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another hour
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether three times
WASH
Type
WASH
Details
The combined extracts are washed with 5% sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated on a rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
distilled at 73° C./0.03 mm

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(OCC(CC=C)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.095 mol
AMOUNT: MASS 18.6 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.